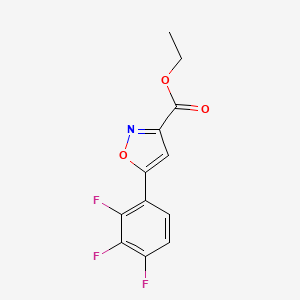![molecular formula C11H21F3NO5P B13474361 Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate; trifluoroacetic acid is a compound that combines the structural features of azetidines and phosphonates. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Phosphonates, on the other hand, are organophosphorus compounds widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. The phosphonate group can be introduced through a palladium-catalyzed cross-coupling reaction with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of microwave irradiation and palladium catalysts can be adapted for large-scale production, ensuring high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Substituted phosphonates.
Scientific Research Applications
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [2-(azetidin-2-yl)ethyl]phosphonate involves its interaction with molecular targets through its azetidine and phosphonate moieties. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, making it a reactive intermediate in various pathways . The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other biological molecules involved in phosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-ones, which are used in medicinal chemistry.
Phosphonate derivatives: Compounds like diethyl phosphonate and dimethyl phosphonate, which are widely used in organic synthesis.
Uniqueness
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to the combination of the azetidine and phosphonate moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H21F3NO5P |
|---|---|
Molecular Weight |
335.26 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7) |
InChI Key |
ZZVILBXQIDNLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


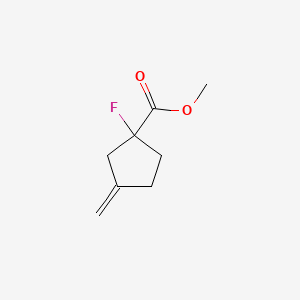
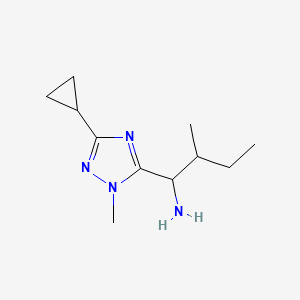
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
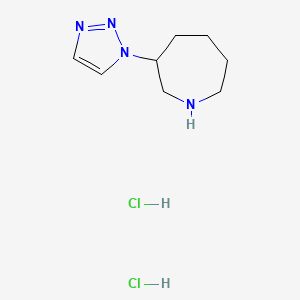
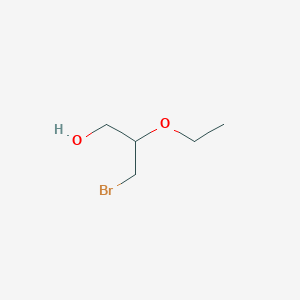
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
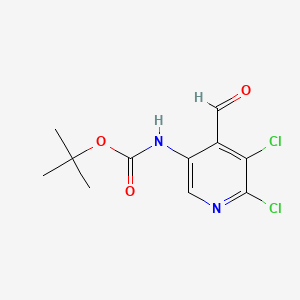

![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

